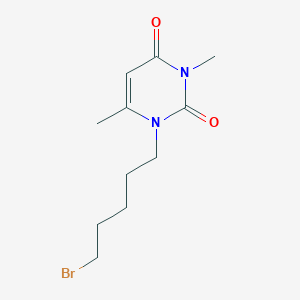![molecular formula C10H17NO2S B14264307 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one CAS No. 205173-21-3](/img/structure/B14264307.png)
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is a spiro compound that features a unique structure combining a spirocyclic framework with functional groups that contribute to its reactivity and potential applications. This compound is of interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of ketones, such as cyclohexanone, with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like dry benzene. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is often achieved through column chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound may also inhibit enzymes involved in the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.5]decan-3-one: A structurally related compound with similar reactivity but lacking the hydroxyl and thia groups.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Another related compound with additional nitrogen atoms in the spirocyclic framework.
Uniqueness
4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one is unique due to the presence of both hydroxyl and thia groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
205173-21-3 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
4-(2-hydroxyethyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C10H17NO2S/c12-7-6-11-9(13)8-14-10(11)4-2-1-3-5-10/h12H,1-8H2 |
Clé InChI |
PYFRHVWIPXKAHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N(C(=O)CS2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


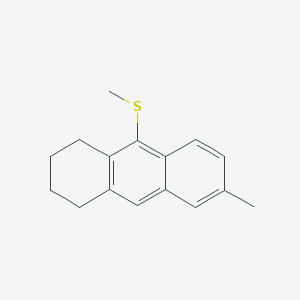
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
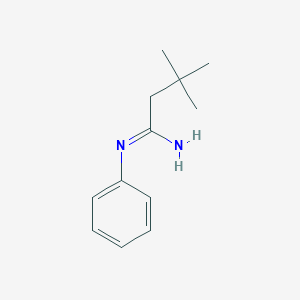

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
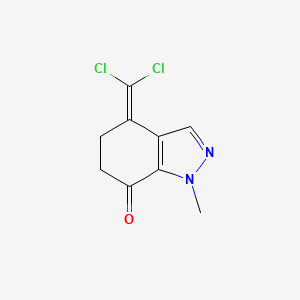
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)


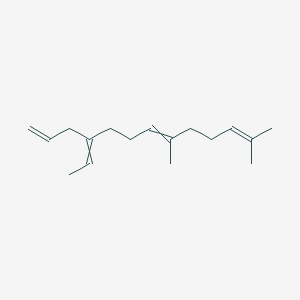
![(5R)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-2,6-dien-8-one](/img/structure/B14264292.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
